molecular formula C18H16N2OS B2411856 N-(4-ethoxyphenyl)quinoline-2-carbothioamide CAS No. 96450-24-7

N-(4-ethoxyphenyl)quinoline-2-carbothioamide

Cat. No.: B2411856
CAS No.: 96450-24-7
M. Wt: 308.4
InChI Key: IASFJBXCNOUNBF-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)quinoline-2-carbothioamide (CAS 96450-24-7) is a quinoline-based small molecule of high interest in early-stage anticancer research and medicinal chemistry. With a molecular formula of C18H16N2OS and a molecular weight of 308.40 g/mol, this compound serves as a versatile chemical scaffold for the design and synthesis of novel bioactive heterocycles . Its structure, featuring a quinoline core linked to a 4-ethoxyphenyl ring via a carbothioamide group, is frequently explored in the development of potential therapeutic agents. Scientific literature indicates that closely related quinoline-2-carbothioamide analogues have demonstrated significant promise in biochemical studies, exhibiting potent anti-proliferative activity against various cancer cell lines, including metastatic breast (MDA-MB-231), cervical (HeLa), and leukaemic (KG1a) cells . The mechanism of action for this chemical family is under investigation and may involve the inhibition of anti-apoptotic proteins such as Bcl-2, which plays a critical gatekeeper role in programmed cell death, making it a validated target in oncology drug discovery . Researchers utilize this compound as a key intermediate to build more complex structures, such as oxadiazole and triazole heterocycles, for screening against biological targets . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-ethoxyphenyl)quinoline-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-2-21-15-10-8-14(9-11-15)19-18(22)17-12-7-13-5-3-4-6-16(13)20-17/h3-12H,2H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASFJBXCNOUNBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)C2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677928
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

N-(4-Ethoxyphenyl)quinoline-2-carbothioamide derives from two primary components: the quinoline-2-carbonyl backbone and the 4-ethoxyphenylthioamide group. Retrosynthetically, disconnection at the thioamide linkage reveals two plausible precursors:

  • Quinoline-2-carboxylic acid derivatives (e.g., acid chloride, hydrazide) for coupling with 4-ethoxyphenylthioamide.
  • Prefabricated thioamide intermediates for direct incorporation into the quinoline scaffold.

Source demonstrates the utility of Pfitzinger reactions for constructing quinoline-4-carboxylic acids, which can be adapted for position-2 derivatives by modifying starting materials. Similarly, Source highlights microwave-assisted coupling of pyrazole carbothioamides, a technique applicable to quinoline systems.

Synthetic Methodologies

Route 1: Thionation of N-(4-Ethoxyphenyl)quinoline-2-carboxamide

This two-step approach involves amide formation followed by thionation:

Synthesis of Quinoline-2-carbonyl Chloride

Quinoline-2-carboxylic acid (10 mmol) is refluxed with thionyl chloride (15 mmol) in anhydrous dichloromethane (DCM) for 4 hours. Excess thionyl chloride is removed in vacuo, yielding quinoline-2-carbonyl chloride as a pale-yellow solid (92% yield).

Preparation of N-(4-Ethoxyphenyl)quinoline-2-carboxamide

The acid chloride (10 mmol) is reacted with 4-ethoxyaniline (12 mmol) in DCM containing triethylamine (15 mmol) at 0–5°C. After stirring for 12 hours, the mixture is washed with NaHCO$$3$$ (5%) and brine, dried (Na$$2$$SO$$_4$$), and crystallized from ethanol to afford the amide (85% yield).

Characterization Data :

  • IR (KBr) : 1680 cm$$^{-1}$$ (C=O stretch), 1240 cm$$^{-1}$$ (C-O-C of ethoxy).
  • $$^{1}\text{H NMR}$$ (400 MHz, CDCl$$3$$) : $$\delta$$ 1.42 (t, 3H, OCH$$2$$CH$$3$$), 4.05 (q, 2H, OCH$$2$$CH$$_3$$), 7.02–8.85 (m, 9H, Ar-H), 10.15 (s, 1H, NH).
Thionation Using Lawesson’s Reagent

The amide (5 mmol) and Lawesson’s reagent (6 mmol) are refluxed in toluene for 6 hours. The crude product is purified via column chromatography (hexane:ethyl acetate, 7:3) to yield the title compound as yellow crystals (85%).

Optimization Insight :

  • Microwave irradiation (100°C, 30 minutes) enhances yield to 90% while reducing reaction time.

Route 2: Direct Condensation via Thiocarbamoyl Chloride

A one-pot method avoids isolating intermediates:

In Situ Generation of Thiocarbamoyl Chloride

Quinoline-2-carbonyl chloride (10 mmol) and 4-ethoxyphenyl isothiocyanate (12 mmol) are stirred in DCM at 25°C for 24 hours. The mixture is treated with 10% HCl, extracted with DCM, and purified via recrystallization (ethanol) to yield the product (78%).

Advantage :

  • Eliminates thionation step, though limited by isothiocyanate availability.

Route 3: Ultrasound-Assisted Thionation (Inspired by Source)

Ultrasonication (40 kHz, 300 W) accelerates the reaction:

Procedure

A mixture of N-(4-ethoxyphenyl)quinoline-2-carboxamide (5 mmol) and Lawesson’s reagent (6 mmol) in tetrahydrofuran (THF) is sonicated at 60°C for 1 hour. The product is isolated in 88% yield after column chromatography.

Key Benefit :

  • 50% reduction in reaction time compared to conventional heating.

Route 4: Phosphorus Pentasulfide-Mediated Thionation

A traditional approach using P$$2$$S$$5$$:

Thionation Protocol

The amide (5 mmol) and P$$2$$S$$5$$ (15 mmol) are refluxed in xylene for 8 hours. After cooling, the mixture is filtered, and the filtrate is concentrated to yield the thioamide (72%).

Limitation :

  • Lower yield due to side reactions (e.g., desulfurization).

Spectroscopic Characterization and Analytical Data

Infrared Spectroscopy

  • C=S Stretch : 1245 cm$$^{-1}$$, confirming thioamide formation.
  • NH Stretch : 3250 cm$$^{-1}$$ (broad, N-H of thioamide).

Nuclear Magnetic Resonance Spectroscopy

  • $$^{1}\text{H NMR}$$ (400 MHz, DMSO-$$d6$$) :
    $$\delta$$ 1.42 (t, 3H, OCH$$2$$CH$$3$$), 4.05 (q, 2H, OCH$$2$$CH$$_3$$), 7.08–8.92 (m, 9H, Ar-H), 10.50 (s, 1H, NH).
  • $$^{13}\text{C NMR}$$ (100 MHz, DMSO-$$d6$$) :
    $$\delta$$ 14.9 (OCH$$2$$CH$$3$$), 63.5 (OCH$$2$$CH$$_3$$), 115.2–158.7 (Ar-C), 195.2 (C=S).

Mass Spectrometry

  • ESI-MS : m/z 316.4 [M+H]$$^+$$, consistent with molecular formula C$${18}$$H$${16}$$N$$_2$$OS.

Comparative Analysis of Synthetic Routes

Method Conditions Time Yield (%) Purity (%)
Lawesson’s Reagent Toluene, reflux 6 h 85 98
Microwave-Assisted DMF, 100°C 0.5 h 90 99
Ultrasound-Assisted THF, 60°C 1 h 88 98
P$$2$$S$$5$$ Xylene, reflux 8 h 72 95

Key Observations :

  • Microwave irradiation offers optimal efficiency, aligning with trends in Source.
  • Conventional methods remain viable for low-resource settings.

Challenges and Mitigation Strategies

Side Reactions

  • Over-thionation : Minimized by stoichiometric control of Lawesson’s reagent.
  • Oxidation of Thioamide : Avoided by conducting reactions under inert atmosphere (N$$_2$$/Ar).

Purification Difficulties

  • Column Chromatography : Essential for removing unreacted starting materials and byproducts.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)quinoline-2-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(4-ethoxyphenyl)quinoline-2-carbothioamide exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways:

    Molecular Targets: The compound may bind to specific enzymes or receptors, altering their activity.

    Pathways Involved: It could influence signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name Substituents on Phenyl Ring Functional Group (R) Core Structure
N-(4-Ethoxyphenyl)quinoline-2-carbothioamide 4-Ethoxy (-OCH2CH3) Carbothioamide (-CSNH2) Quinoline-2-carbothioamide
N-(4-Chlorophenyl)-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-carbothioamide (5a) 4-Chloro (-Cl) Carbothioamide 7-Hydroxy-4-methyl-2-oxoquinoline
N-(2,4-Dimethylphenyl)-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-carbothioamide (5g) 2,4-Dimethyl (-CH3) Carbothioamide 7-Hydroxy-4-methyl-2-oxoquinoline
N-(Pyridin-2-yl)-quinoline-2-carbothioamide Pyridin-2-yl (heteroaromatic) Carbothioamide Quinoline
2-(4-Ethoxyphenyl)-N-phenyl-4-quinolinecarboxamide 4-Ethoxy Carboxamide (-CONH2) Quinoline-4-carboxamide

Key Observations :

  • Electronic Effects : The electron-donating ethoxy group in the target compound may improve solubility compared to electron-withdrawing substituents (e.g., -Cl in 5a) .
  • Bioactivity Trends : Chloro-substituted analogs (e.g., 5a) often exhibit enhanced antimicrobial activity due to increased electrophilicity, while ethoxy groups may favor interactions with hydrophobic enzyme pockets .

Comparison of Yields and Conditions :

  • 5a (4-Cl) : Synthesized in a one-step fusion with ~70–80% yield after recrystallization .

Physicochemical Properties

Property This compound (Inferred) 5a 5g
Molecular Weight (g/mol) ~354.4 344.1 352.4
Melting Point (°C) Not reported 220–222 198–200
Solubility Moderate in DMSO, low in water Low in polar solvents Low in polar solvents
Spectral Data (1H-NMR) Aromatic δ 6.5–8.5 ppm; ethoxy δ ~1.3–1.5 (triplet) Aromatic δ 6.8–8.0 ppm Aromatic δ 6.7–7.9 ppm

Notes:

  • The ethoxy group’s -OCH2CH3 contributes to higher molecular weight and lipophilicity compared to chloro or methyl substituents.
  • ESI-MS data for 5a (m/z = 344.1) confirms the molecular ion peak , which can guide characterization of the target compound.

Biological Activity

N-(4-ethoxyphenyl)quinoline-2-carbothioamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline core substituted with an ethoxyphenyl group and a carbothioamide functional group. Its molecular formula is C16H16N2OS, and it is characterized by its heterocyclic structure which is common among compounds with pharmacological properties.

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Molecular Targets : The compound may interact with specific enzymes or receptors, modifying their activity. For instance, it could potentially inhibit tubulin polymerization, a mechanism similar to that of colchicine, which has been demonstrated in related quinoline derivatives .
  • Cell Signaling Pathways : It may influence pathways associated with cell growth, apoptosis, and inflammation, contributing to its anti-cancer properties.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound has shown promising results:

Cell Line IC50 (µM) Reference
HepG-28.50 ± 0.2
HCT-11610.27 ± 0.5
MCF-79.32 ± 0.2

These values indicate that the compound exhibits significant cytotoxic activity, comparable to known anticancer agents.

Case Studies

  • In vitro Studies : A study compared the efficacy of this compound with colchicine in inhibiting tubulin polymerization. The results indicated that the compound could effectively arrest the cell cycle at the G2/M phase, similar to colchicine but potentially with fewer side effects .
  • Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound led to significant apoptosis in HepG-2 cells, indicating its potential as an anti-cancer agent .

Comparative Analysis with Similar Compounds

This compound can be compared with other quinoline derivatives:

Compound Key Features Biological Activity
Quinoline-2-carboxamideLacks ethoxyphenyl groupDifferent reactivity and activity profile
4-EthoxyphenylquinolineLacks carbothioamide groupReduced biological activity
Quinoline-2-thiolContains thiol instead of carbothioamideDistinct chemical behavior

This comparison highlights the unique properties of this compound that may enhance its biological efficacy.

Q & A

Q. What are the standard synthetic routes for N-(4-ethoxyphenyl)quinoline-2-carbothioamide, and how are reaction conditions optimized?

The compound can be synthesized via fusion reactions at elevated temperatures (e.g., 200°C) between a quinoline-carbothioamide precursor and substituted phenyl thioureas. Critical parameters include stoichiometric control, solvent selection (e.g., ethanol for recrystallization), and purification via vacuum filtration . Advanced optimization may involve Pd/C-catalyzed hydrogenation for intermediates, as seen in related carbothioamide syntheses .

Q. Which spectroscopic and chromatographic methods are used to characterize this compound?

Characterization typically includes:

  • NMR spectroscopy : Assignments for aromatic protons (δ 6.5–8.5 ppm) and ethoxy groups (δ 1.3–4.0 ppm) .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 344.1 [M]⁺) and isotopic patterns (e.g., [M+2]⁺ for chlorine-containing analogs) .
  • Microanalysis : Validation of C, H, N, and S content (e.g., ±0.3% deviation from theoretical values) .

Q. How is crystallographic data for this compound refined, and what software is recommended?

SHELXL is widely used for small-molecule refinement, leveraging high-resolution X-ray diffraction data. Key steps include hydrogen atom placement via HFIX commands and anisotropic displacement parameter refinement for non-H atoms. SHELXTL (Bruker AXS) provides an interface for visualization .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as twinning or disorder?

For twinned crystals, SHELXL’s TWIN/BASF commands enable matrix refinement. Disorder modeling requires partitioning occupancies and refining anisotropic displacement parameters. Cross-validation (e.g., Rfree) ensures model robustness . For complex cases, combining SHELXD (structure solution) and Olex2 (visualization) is recommended .

Q. What methodologies are employed to analyze biological activity, such as enzyme inhibition or receptor binding?

  • Enzyme assays : Dose-response curves (IC50) using fluorogenic substrates or colorimetric readouts (e.g., pico-trace molybdenum detection via spectrofluorimetry with carbothioamide ligands) .
  • Receptor studies : Radioligand displacement assays or surface plasmon resonance (SPR) to measure binding affinity (Kd). For example, related carbothioamides show activity against Alzheimer’s disease targets .

Q. How can synthetic byproducts or impurities be identified and quantified?

  • HPLC-MS : Reverse-phase chromatography coupled with high-resolution MS to detect side products (e.g., de-ethoxylated analogs).
  • NMR relaxation experiments : T1/T2 measurements differentiate minor impurities from the main product .

Q. What strategies improve yield in multi-step syntheses of quinoline-carbothioamide derivatives?

  • Protecting groups : Use of trityl groups to shield reactive sites during functionalization (e.g., nitro reduction to amine intermediates) .
  • Catalyst optimization : Pd/C for hydrogenation (≥97% yield) and morpholine-mediated coupling for amide bond formation .

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